molecular formula C19H16F5NOS B2439835 (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 2034431-78-0

(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No. B2439835
CAS RN: 2034431-78-0
M. Wt: 401.4
InChI Key: OXYDOWAOCJSVDV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiazepane ring (a seven-membered ring containing one nitrogen and one sulfur atom), two phenyl rings (six-membered carbon rings), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazepane ring, phenyl rings, and trifluoromethyl group would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the phenyl rings could potentially undergo electrophilic aromatic substitution reactions, while the thiazepane ring could potentially undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could potentially make the compound more lipophilic, which could influence its solubility and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

The compound (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone, due to its complex structure involving difluorophenyl, thiazepan, and trifluoromethylphenyl moieties, might be of interest in synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds. Similar compounds have been synthesized and characterized, where methodologies like the aza-Piancatelli rearrangement have been employed to yield derivatives with potential chemical and pharmacological applications (B. Reddy et al., 2012). The structural complexity of such molecules provides a platform for exploring diverse chemical reactions and mechanisms, potentially leading to novel compounds with unique properties.

Catalytic Applications

Compounds with difluorophenyl and trifluoromethylphenyl groups often exhibit unique electronic properties due to the presence of fluorine atoms, which can significantly influence the reactivity and stability of catalytic centers in organometallic complexes. For instance, fluorinated aryl groups have been incorporated into poly(arylene ether sulfone)s, demonstrating significant effects on properties like hydroxide conductivity and chemical stability, which are crucial for applications in fuel cells and other electrochemical devices (Qian Shi et al., 2017).

Antimicrobial and Antitumoral Activities

Derivatives of thiazole and thiadiazine, which share structural similarities with the given compound, have been studied for their biological activities. Such compounds have shown promising in vitro anticoronavirus and antitumoral activities, indicating the potential of similar compounds for pharmaceutical research and drug development (Parameshwara Chary Jilloju et al., 2021). The specific interactions with biological targets, such as enzymes or receptors, can be further explored through molecular docking studies to understand the mechanism of action and improve the efficacy of these compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would likely involve interacting with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds containing fluorine atoms can sometimes be hazardous due to the high reactivity of fluorine .

Future Directions

The potential future directions for research on this compound would depend on its properties and potential applications. For example, if it were found to have interesting biological activity, it could be further studied as a potential drug .

properties

IUPAC Name

[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F5NOS/c20-12-5-6-16(21)14(11-12)17-7-8-25(9-10-27-17)18(26)13-3-1-2-4-15(13)19(22,23)24/h1-6,11,17H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYDOWAOCJSVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F5NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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